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Compound of Interest

Compound Name: O,N-Dimethylviridicatin

Cat. No.: B15065384 Get Quote

In the landscape of natural product research, quinoline alkaloids derived from fungi represent a

promising source of novel therapeutic agents. Among these, viridicatin, a metabolite produced

by various Penicillium species, has garnered attention for its diverse biological activities. A key

derivative, O,N-Dimethylviridicatin, offers a synthetically accessible modification, yet its

biological profile remains largely uncharacterized. This guide provides a comparative overview

of the known biological activities of viridicatin and highlights the current knowledge gap

concerning its O,N-dimethylated counterpart, offering a resource for researchers and

professionals in drug development.

Summary of Biological Activity
While viridicatin has been the subject of several biological investigations, a thorough search of

scientific literature reveals a significant lack of data on the biological activity of O,N-
Dimethylviridicatin. The available information for viridicatin indicates a range of effects,

including antibacterial, antifungal, and cytotoxic properties.
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Compound Biological Activity Organism/Cell Line Potency (IC50/MIC)

Viridicatin Antibacterial
Mycobacterium

tuberculosis

Strong activity

(qualitative)[1]

Cytotoxic
Hepatic cellular

carcinoma (HEPG2)
IC50: 32.88 µg/mL[1]

Cytotoxic
Breast cancer (MCF-

7)
IC50: 24.33 µg/mL[1]

O,N-

Dimethylviridicatin
No data available Not applicable Not applicable

Detailed Biological Activities of Viridicatin
Antibacterial Activity
Viridicatin has demonstrated notable antibacterial activity, particularly against Mycobacterium

tuberculosis.[1] While quantitative minimum inhibitory concentration (MIC) values are not

provided in the cited study, it is described as having "strong activity," suggesting its potential as

a scaffold for the development of new antitubercular agents.

Cytotoxic Activity
Studies have shown that viridicatin exhibits cytotoxic effects against human cancer cell lines.

Specifically, it has been evaluated against hepatic cellular carcinoma (HEPG2) and breast

cancer (MCF-7) cells, with IC50 values of 32.88 µg/mL and 24.33 µg/mL, respectively.[1] These

findings indicate a moderate cytotoxic potential that could be explored further in anticancer

drug discovery programs.

The Knowledge Gap: O,N-Dimethylviridicatin
Despite being a known chemical entity, there is a conspicuous absence of publicly available

data on the biological activities of O,N-Dimethylviridicatin. This presents a clear opportunity

for future research. The methylation of the hydroxyl and amine functionalities in viridicatin

would significantly alter its physicochemical properties, such as polarity, hydrogen bonding

capacity, and overall molecular shape. These changes could, in turn, have a profound impact
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on its biological activity, potentially leading to altered potency, selectivity, or even a novel

mechanism of action.

Experimental Protocols
The following are summaries of the experimental methods used to determine the biological

activities of viridicatin.

Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of viridicatin was determined using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture: Human cancer cell lines (HEPG2 and MCF-7) were cultured in appropriate

media supplemented with fetal bovine serum and antibiotics and maintained in a humidified

incubator at 37°C with 5% CO2.

Treatment: Cells were seeded in 96-well plates and, after attachment, were treated with

various concentrations of viridicatin.

Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution was added to each well, and the plates were incubated to allow

for the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

Absorbance Measurement: The absorbance of the resulting solution was measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting

the percentage of cell viability against the concentration of the compound.

Below is a generalized workflow for a cytotoxicity assay.
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Caption: Generalized workflow of an MTT cytotoxicity assay.
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Conclusion and Future Directions
In conclusion, while viridicatin has demonstrated a spectrum of biological activities that warrant

further investigation, its derivative, O,N-Dimethylviridicatin, remains a scientific unknown in

terms of its biological effects. The lack of data for O,N-Dimethylviridicatin represents a

significant knowledge gap. Future studies should focus on the synthesis and comprehensive

biological evaluation of this derivative. A direct, parallel comparison of its antibacterial,

antifungal, and cytotoxic activities against viridicatin would be highly valuable to the scientific

community. Such research would not only elucidate the structure-activity relationships of the

viridicatin scaffold but also potentially unveil a new compound with improved potency,

selectivity, or pharmacokinetic properties, thereby contributing to the development of novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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